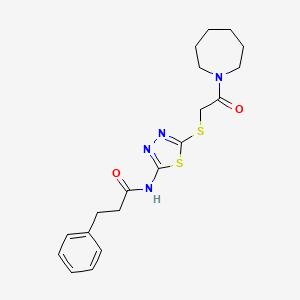

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

描述

The compound N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide features a 1,3,4-thiadiazole core substituted with a 3-phenylpropanamide group and a thioether side chain containing a 7-membered azepane ring.

Key structural attributes:

- 1,3,4-Thiadiazole core: Known for metabolic stability and electron-deficient properties, enabling π-π stacking interactions in biological targets.

- Azepane-containing thioether side chain: The 7-membered ring may influence solubility and steric interactions with target proteins.

属性

IUPAC Name |

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S2/c24-16(11-10-15-8-4-3-5-9-15)20-18-21-22-19(27-18)26-14-17(25)23-12-6-1-2-7-13-23/h3-5,8-9H,1-2,6-7,10-14H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMCJIRQBNGAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent variations and their implications:

常见问题

Q. What are the optimal reaction conditions for synthesizing N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiadiazole ring formation and subsequent acylation. Key steps include:

- Thioether linkage : Reacting a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with 2-(azepan-1-yl)-2-oxoethyl bromide under reflux in aprotic solvents like acetonitrile or DMF, using potassium carbonate as a base .

- Amide coupling : Introducing the 3-phenylpropanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .

- Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate, 9:1) .

Critical Parameters : Temperature (reflux at 80–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.0 ppm, while the thiadiazole C=S group resonates at ~165 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the thiadiazole ring geometry and confirms stereoelectronic effects .

Q. How can purification protocols be optimized to isolate high-purity batches?

- Methodological Answer :

- Recrystallization : Use ethanol/water (2:1) or DMSO/water mixtures to precipitate the compound, achieving >95% purity .

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for challenging separations, particularly if byproducts contain polar functional groups .

Q. What solvents and temperatures influence the compound’s stability during storage?

- Methodological Answer :

- Stable Solvents : Store in anhydrous DMSO or DMF at −20°C to prevent hydrolysis of the thioether or amide bonds .

- Degradation Risks : Avoid protic solvents (e.g., methanol) and prolonged exposure to light, which can induce thiadiazole ring opening .

Advanced Research Questions

Q. How can substituent modifications on the thiadiazole or azepane rings enhance bioactivity?

- Methodological Answer :

- SAR Studies : Systematically replace the azepane ring with smaller (piperidine) or bulkier (cyclooctane) heterocycles to assess steric effects on target binding .

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the phenylpropanamide moiety to modulate electron density and improve membrane permeability .

- Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDAC) to quantify potency changes .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxic or anti-inflammatory potential?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values benchmarked against doxorubicin .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control. Thiadiazole derivatives often show IC₅₀ values <10 µM .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

Q. How can molecular docking studies predict target binding modes for this compound?

- Methodological Answer :

- Target Selection : Prioritize proteins with thiadiazole-binding pockets (e.g., PARP-1 or EGFR kinase) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters include:

- Grid Box : Center on the ATP-binding site (EGFR) or NAD⁺-binding domain (PARP-1).

- Scoring : Analyze binding energy (ΔG < −8 kcal/mol indicates strong affinity) .

- Validation : Cross-validate with mutagenesis studies on key residues (e.g., EGFR L858R) .

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

- Structural Elucidation : Use X-ray crystallography to confirm if crystallographic vs. solution-phase structures explain divergent activities .

- Batch Variability : Quantify impurities via HPLC-MS and correlate with bioactivity outliers .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。